

Spectroscopic Analysis of 2-(6-Aminopurin-9-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(6-Aminopurin-9-yl)ethanol

Cat. No.: B1267718

[Get Quote](#)

Introduction: **2-(6-Aminopurin-9-yl)ethanol**, also widely known as 9-(2-Hydroxyethyl)adenine, is a significant nucleoside analog. Its structural similarity to natural nucleosides makes it a valuable intermediate in the synthesis of various compounds with potential therapeutic applications, including antiviral and anticancer agents. Accurate structural elucidation and purity assessment are critical in the development of such molecules. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(6-Aminopurin-9-yl)ethanol**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-(6-Aminopurin-9-yl)ethanol**. The data has been compiled from verified literature sources and is presented in a structured format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO- d_6).

Table 1: ^1H NMR Spectroscopic Data of **2-(6-Aminopurin-9-yl)ethanol** (500 MHz, DMSO- d_6)
[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.13	Singlet	-	1H	H-2 (Purine Ring)
8.07	Singlet	-	1H	H-8 (Purine Ring)
7.18	Singlet (broad)	-	2H	-NH ₂
5.02	Triplet	5.3	1H	-OH
4.18	Triplet	5.6	2H	N ⁹ -CH ₂
3.73	Quartet	5.4	2H	CH ₂ -OH

Table 2: ^{13}C NMR Spectroscopic Data of **2-(6-Aminopurin-9-yl)ethanol** (126 MHz, DMSO-d₆)
[1]

Chemical Shift (δ) ppm	Assignment
155.94	C-6 (Purine Ring)
152.29	C-2 (Purine Ring)
149.57	C-4 (Purine Ring)
141.39	C-8 (Purine Ring)
118.73	C-5 (Purine Ring)
59.30	CH ₂ -OH
45.76	N ⁹ -CH ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The following table lists the expected characteristic absorption bands for **2-(6-Aminopurin-9-yl)ethanol**.

Table 3: Characteristic IR Absorption Bands for **2-(6-Aminopurin-9-yl)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400-3200	Strong, Broad	O-H Stretch	Alcohol
3350-3150	Medium, Broad	N-H Stretch	Amine (-NH ₂)
3100-3000	Medium	C-H Stretch	Aromatic (Purine)
2960-2850	Medium	C-H Stretch	Aliphatic (-CH ₂)
1670-1600	Strong	N-H Bend	Amine (-NH ₂)
1610-1580	Medium	C=N, C=C Stretch	Purine Ring
1250-1050	Strong	C-O Stretch	Primary Alcohol
1350-1200	Medium	C-N Stretch	Aromatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components. For **2-(6-Aminopurin-9-yl)ethanol** (Molecular Formula: C₇H₉N₅O, Molecular Weight: 179.18 g/mol), the following fragments are expected under Electron Impact (EI) ionization.

Table 4: Expected Mass Spectrometry Fragmentation Data for **2-(6-Aminopurin-9-yl)ethanol**

m/z	Proposed Fragment Ion	Formula	Notes
179	[M] ⁺	[C ₇ H ₉ N ₅ O] ⁺	Molecular Ion
148	[M - CH ₂ OH] ⁺	[C ₆ H ₆ N ₅] ⁺	Loss of the hydroxymethyl radical
135	[Adenine-H] ⁺	[C ₅ H ₅ N ₅] ⁺	Adenine moiety, a very stable fragment
108	[C ₄ H ₄ N ₄] ⁺	[C ₄ H ₄ N ₄] ⁺	Fragmentation of the adenine ring (loss of HCN)
44	[CH ₂ CH ₂ OH] ⁺	[C ₂ H ₄ O] ⁺	Hydroxyethyl side chain
31	[CH ₂ OH] ⁺	[CH ₃ O] ⁺	Loss of CH ₂ from the side chain

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on available instrumentation.

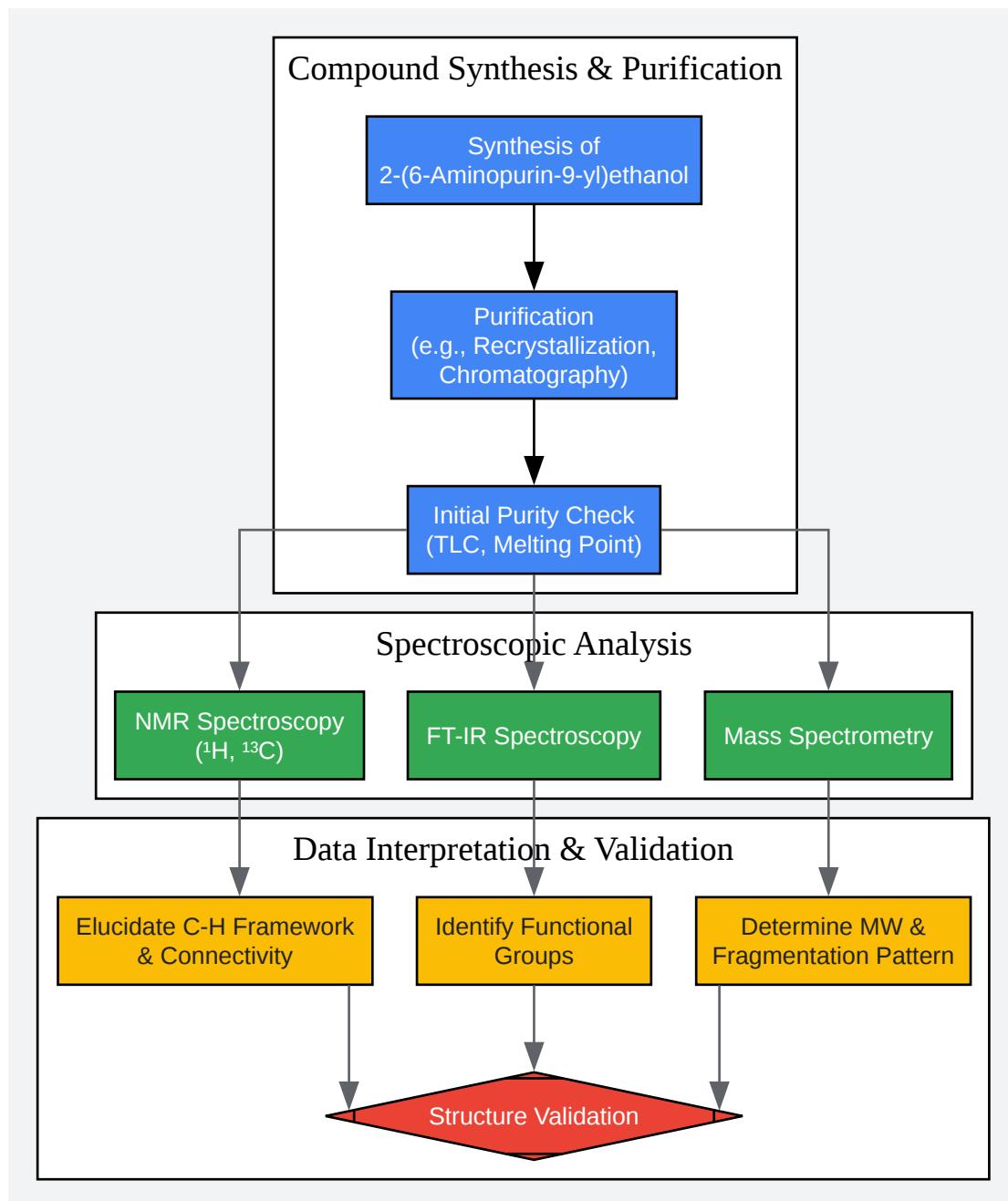
Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(6-Aminopurin-9-yl)ethanol** in 0.6 mL of high-purity DMSO-d₆.
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
- ¹H NMR Acquisition:
 - Tune and shim the instrument for optimal magnetic field homogeneity.
 - Acquire the spectrum at a probe temperature of 298 K.

- Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Integrate all peaks and determine multiplicities and coupling constants.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a solid sample pellet by thoroughly grinding 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.
- Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
- Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify and label the wavenumbers of significant absorption bands.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Impact (EI) ionization with a standard electron energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 30 to 300.
- Data Interpretation: Identify the molecular ion peak $[M]^+$ corresponding to the molecular weight of the compound. Analyze the lower m/z peaks to identify characteristic fragment ions and establish a fragmentation pattern.

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like **2-(6-Aminopurin-9-yl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-9-[2-(Hydroxypropyl] Adenine | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(6-Aminopurin-9-yl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267718#spectroscopic-data-nmr-ir-ms-of-2-6-aminopurin-9-yl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com